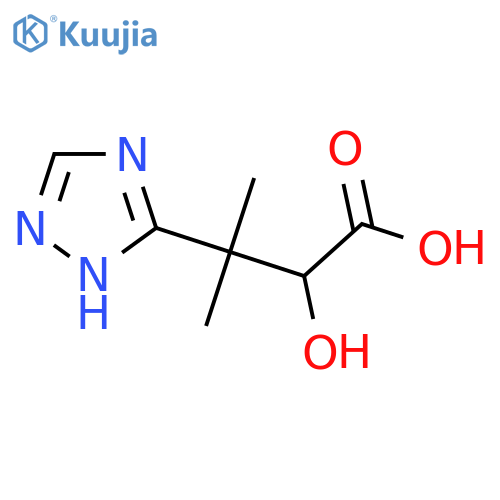Cas no 2229357-80-4 (2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid)

2229357-80-4 structure
商品名:2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2229357-80-4
- EN300-1812217
- 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid
-
- インチ: 1S/C7H11N3O3/c1-7(2,4(11)5(12)13)6-8-3-9-10-6/h3-4,11H,1-2H3,(H,12,13)(H,8,9,10)
- InChIKey: SPCOTTMTKOHHAJ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)(C)C1=NC=NN1
計算された属性
- せいみつぶんしりょう: 185.08004122g/mol
- どういたいしつりょう: 185.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 99.1Ų
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812217-1g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 1g |
$1829.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 5g |
$5304.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-0.1g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.1g |
$1610.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-0.5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.5g |
$1757.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-10g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 10g |
$7866.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-2.5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 2.5g |
$3585.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-10.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 10g |
$7866.0 | 2023-06-01 | ||
| Enamine | EN300-1812217-1.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1812217-0.05g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.05g |
$1537.0 | 2023-09-19 | ||
| Enamine | EN300-1812217-5.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 5g |
$5304.0 | 2023-06-01 |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
2229357-80-4 (2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 307-59-5(perfluorododecane)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
